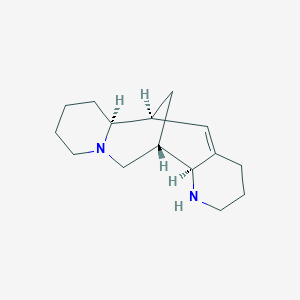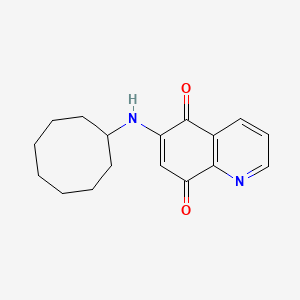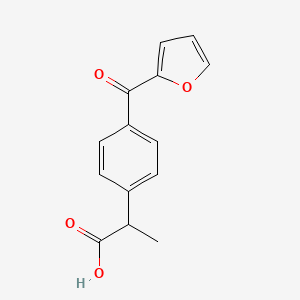
Clorethate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is primarily used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Clorethate is typically synthesized through the chlorination of p-acetic acid esters . The specific preparation method can vary depending on the laboratory and production equipment used. Industrial production methods often involve large-scale chlorination processes to ensure the efficient and cost-effective synthesis of this compound.
Analyse Des Réactions Chimiques
Clorethate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions involving this compound can lead to the formation of less chlorinated derivatives.
Substitution: This compound can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Clorethate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: this compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore the potential medical applications of this compound, including its use as a pharmaceutical intermediate.
Industry: This compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of Clorethate involves its interaction with specific molecular targets and pathways. It can alter the activity of certain enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparaison Avec Des Composés Similaires
Clorethate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
- 1,1,1-Trichloroethane
- 1,2-Dichloroethane
- 1,1,2-Trichloroethane
- Bromoethane
- Chloromethane
These compounds share some similarities with this compound but differ in their chemical structure and reactivity, making this compound distinct in its applications and effects.
Propriétés
Numéro CAS |
5634-37-7 |
|---|---|
Formule moléculaire |
C5H4Cl6O3 |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
bis(2,2,2-trichloroethyl) carbonate |
InChI |
InChI=1S/C5H4Cl6O3/c6-4(7,8)1-13-3(12)14-2-5(9,10)11/h1-2H2 |
Clé InChI |
IEPBPSSCIZTJIF-UHFFFAOYSA-N |
SMILES |
C(C(Cl)(Cl)Cl)OC(=O)OCC(Cl)(Cl)Cl |
SMILES canonique |
C(C(Cl)(Cl)Cl)OC(=O)OCC(Cl)(Cl)Cl |
| 5634-37-7 | |
Synonymes |
is(2,2,2-trichloroethyl)carbonate chlorethate clorethate SK and F 12866 SK and F-12866 SKF 12866 SKF-12866 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1216589.png)


